N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
Overview
Description
N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a nitrophenyl group attached to a furan ring, which is further linked to a triazole moiety through a methylene bridge. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine typically involves a multi-step process. One common method starts with the preparation of 5-(4-nitrophenyl)furan-2-carboxylic acid, which is then converted into the corresponding aldehyde. The aldehyde is then reacted with 4H-1,2,4-triazol-4-amine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted triazoles and nitro-substituted furans.
Scientific Research Applications
N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics and as a component in sensors.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their activity. The triazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic Acid: Shares the nitrophenyl and furan moieties but lacks the triazole ring.
1,2,4-Triazole Derivatives: Compounds with similar triazole structures but different substituents.
Uniqueness
N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine is unique due to the combination of the nitrophenyl, furan, and triazole moieties. This unique structure imparts distinct electronic and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-1-[5-(4-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O3/c19-18(20)11-3-1-10(2-4-11)13-6-5-12(21-13)7-16-17-8-14-15-9-17/h1-9H/b16-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPKAAWVDLMINJ-FRKPEAEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NN3C=NN=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/N3C=NN=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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